N-cyclobutyl-5-fluoro-2-methylaniline
Overview
Description
“N-cyclobutyl-5-fluoro-2-methylaniline” is a chemical compound with the molecular formula C11H14FN . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutyl group (a ring of four carbon atoms), an aniline group (a benzene ring with an attached amino group), and functional groups including a fluorine atom and a methyl group .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 179.23 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results.Scientific Research Applications
Synthetic Chemistry and Catalysis
- Synthetic Routes and Impurities in Drug Synthesis : Research on related compounds includes the development of synthetic routes to key intermediates in pharmaceuticals. For example, a study detailed a synthetic pathway from 4-chloro-2-methylaniline to a chloro-cyclobutyl-trifluoromethyl-indole, a key impurity in the anti-HIV drug efavirenz, highlighting challenges and solutions in complex organic synthesis (Gazvoda et al., 2018).
- Catalysis Using Fluoro-functionalized Compounds : Another study focused on the use of a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex for catalyzing the formylation and methylation of amines using CO2, demonstrating enhanced activity compared to non-fluorous counterparts (Yang et al., 2015).
Safety and Hazards
Safety data sheets for similar compounds suggest that “N-cyclobutyl-5-fluoro-2-methylaniline” may be toxic if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment, and to use it only in a well-ventilated area or with adequate respiratory protection .
Properties
IUPAC Name |
N-cyclobutyl-5-fluoro-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-5-6-9(12)7-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYYRHDKYSENBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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